

Application Note: Quantification of Cilastatin Sulfoxide in Human Urine using LC-MS/MS

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Compound of Interest

Compound Name: *Cilastatin Sulfoxide*

Cat. No.: *B13845892*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **cilastatin sulfoxide** in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation. Monitoring its metabolites, such as **cilastatin sulfoxide**, is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines the procedures for urine sample preparation, chromatographic separation, and mass spectrometric detection of **cilastatin sulfoxide**.

Introduction

Cilastatin is an essential component in combination antibiotic therapies, protecting imipenem from enzymatic degradation in the kidneys. The metabolic fate of cilastatin is of significant interest in clinical and pharmaceutical research. One of the potential metabolic pathways is oxidation, leading to the formation of **cilastatin sulfoxide**. Accurate and reliable quantification of this metabolite in urine is vital for understanding the complete pharmacokinetic profile of cilastatin. This document provides a detailed protocol for the extraction and quantification of **cilastatin sulfoxide** from human urine samples using LC-MS/MS.

Experimental

Materials and Reagents

- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Cilastatin sodium standard (analytical grade)
- **Cilastatin sulfoxide** (synthesis or custom order required as it is not commercially available as a standard)
- Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Human urine (drug-free)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of **cilastatin sulfoxide** from urine samples.

Protocol:

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.
- Take 1 mL of the supernatant and add the internal standard.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium acetate in water with 0.1% formic acid).
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Table 1: LC Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Gradient Program	Time (min)
0.0	
1.0	
5.0	
7.0	
7.1	
10.0	

Mass Spectrometry

Table 2: MS/MS Parameters

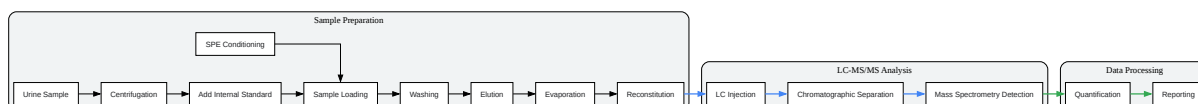
Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow Rates	Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cilastatin	359.2	158.1	20
Cilastatin Sulfoxide	375.2	158.1	22
Internal Standard	-	-	-

Note: The m/z value for **cilastatin sulfoxide** is calculated by adding the mass of one oxygen atom (16 Da) to the molecular weight of cilastatin. The product ion is hypothesized to be the same stable fragment as cilastatin. These values should be confirmed by infusion of a synthesized standard.

Workflow Diagram



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Caption: LC-MS/MS workflow for **cilastatin sulfoxide** detection in urine.

Data Analysis and Quantification

The quantification of **cilastatin sulfoxide** is performed by constructing a calibration curve using known concentrations of the analyte spiked into drug-free urine. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A linear regression model with a weighting factor of $1/x$ or $1/x^2$ is typically used for the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of **cilastatin sulfoxide** in human urine. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for the reliable detection of the analyte. This protocol is suitable for use in pharmacokinetic studies and drug metabolism research involving cilastatin.

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